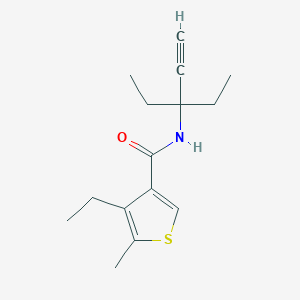![molecular formula C17H16N2O5 B4180522 N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B4180522.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(4-nitrophenyl)acetamide
説明
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(4-nitrophenyl)acetamide, also known as BNPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it an ideal candidate for various laboratory experiments.
作用機序
The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(4-nitrophenyl)acetamide involves the selective inhibition of a specific type of potassium channel, known as the Kv7.2/7.3 channel. This inhibition results in the suppression of neuronal activity, which can be used to study the role of these channels in various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its selective inhibition of the Kv7.2/7.3 channel. This inhibition results in the suppression of neuronal activity, which can be used to study the role of these channels in various neurological disorders. Additionally, this compound has been shown to have anti-inflammatory properties, which may have potential applications in the treatment of various inflammatory disorders.
実験室実験の利点と制限
One of the major advantages of using N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(4-nitrophenyl)acetamide in lab experiments is its selectivity for the Kv7.2/7.3 channel. This selectivity allows for the specific inhibition of neuronal activity, which can be used to study the role of these channels in various neurological disorders. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments.
However, there are also limitations to using this compound in lab experiments. One of the major limitations is the complexity of its synthesis, which requires specialized equipment and expertise. Additionally, the selectivity of this compound for the Kv7.2/7.3 channel may limit its applications in other areas of scientific research.
将来の方向性
There are several future directions for the study of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(4-nitrophenyl)acetamide. One potential direction is the development of more efficient synthesis methods that can be used to produce larger quantities of the compound. Additionally, further research is needed to explore the potential applications of this compound in other areas of scientific research, such as cancer biology and immunology. Finally, the development of more selective inhibitors of potassium channels may lead to the discovery of new therapeutic targets for various neurological disorders.
科学的研究の応用
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(4-nitrophenyl)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of neuroscience. This compound has been shown to selectively inhibit the activity of a specific type of potassium channel, which plays a crucial role in regulating the excitability of neurons. This inhibition results in the suppression of neuronal activity, which can be used to study the role of these channels in various neurological disorders such as epilepsy and Parkinson's disease.
特性
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-11(13-4-7-15-16(9-13)24-10-23-15)18-17(20)8-12-2-5-14(6-3-12)19(21)22/h2-7,9,11H,8,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRRZVRGIGMIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795009 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4180439.png)
![ethyl (2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4180440.png)
![N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide](/img/structure/B4180447.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4180472.png)

![3-methyl-N-[1-methyl-2-(1-piperidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4180484.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B4180490.png)


![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-chlorobenzamide](/img/structure/B4180514.png)


![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4180541.png)